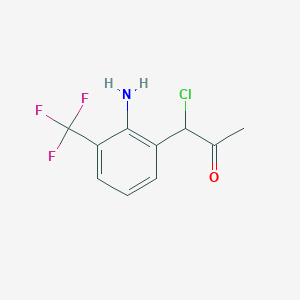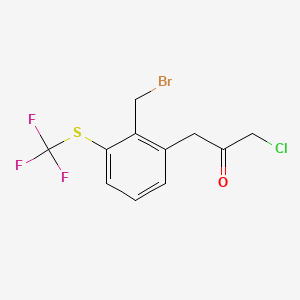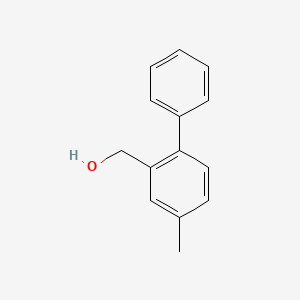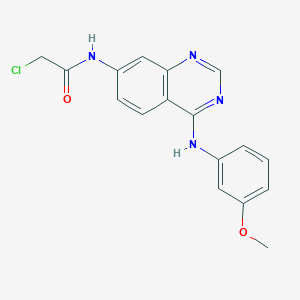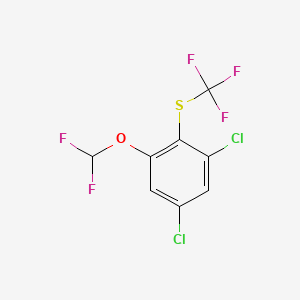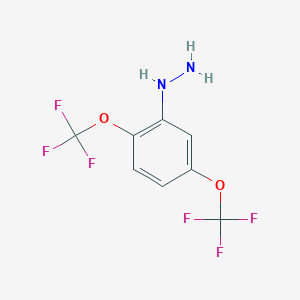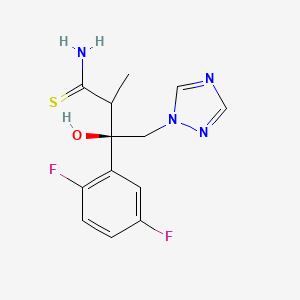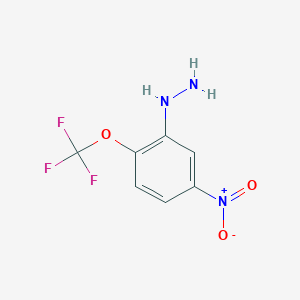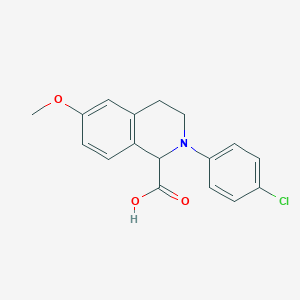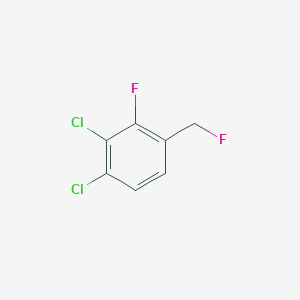
1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where two chlorine atoms, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the halogenation of fluoromethylbenzene derivatives. The process may involve:
Halogenation: Introduction of chlorine and fluorine atoms to the benzene ring through electrophilic aromatic substitution.
Fluoromethylation: Addition of a fluoromethyl group using reagents like fluoromethyl iodide under specific conditions.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality.
化学反应分析
Types of Reactions: 1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur, replacing one of the halogen atoms with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as sulfuric acid or aluminum chloride in the presence of halogenating agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Compounds with reduced halogen content or altered ring structures.
科学研究应用
1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with specific biological activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
作用机制
The mechanism by which 1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene exerts its effects depends on its interaction with molecular targets. The compound can participate in:
Electrophilic Aromatic Substitution: The benzene ring acts as a nucleophile, reacting with electrophiles to form substituted products.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles, altering the compound’s structure and reactivity.
Oxidation and Reduction: These reactions modify the electronic structure of the compound, affecting its chemical behavior and interactions with other molecules.
相似化合物的比较
1,4-Dichloro-2-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a fluoromethyl group.
1,3-Dichloro-4-fluoromethyl-2-nitrobenzene: Contains a nitro group, which significantly alters its chemical properties.
1-Fluoro-2-(fluoromethyl)benzene: Lacks the chlorine atoms, resulting in different reactivity and applications.
Uniqueness: 1,2-Dichloro-3-fluoro-4-(fluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry.
属性
分子式 |
C7H4Cl2F2 |
|---|---|
分子量 |
197.01 g/mol |
IUPAC 名称 |
1,2-dichloro-3-fluoro-4-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2H,3H2 |
InChI 键 |
YAFMSKSCBGQETF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1CF)F)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


